molecular formula C9H10ClF4NO B12224611 3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride

3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride

Cat. No.: B12224611
M. Wt: 259.63 g/mol
InChI Key: VHIUSCQDJUWNSY-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H10ClF4NO It is known for its unique structure, which includes a fluorinated aniline moiety and a trifluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride typically involves the reaction of 3-fluoroaniline with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or aniline positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)aniline
  • 4-Fluoro-2-(3,3,3-trifluoropropoxy)aniline

Uniqueness

3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride is unique due to its specific combination of fluorinated groups and aniline moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H10ClF4NO

Molecular Weight

259.63 g/mol

IUPAC Name

3-fluoro-4-(3,3,3-trifluoropropoxy)aniline;hydrochloride

InChI

InChI=1S/C9H9F4NO.ClH/c10-7-5-6(14)1-2-8(7)15-4-3-9(11,12)13;/h1-2,5H,3-4,14H2;1H

InChI Key

VHIUSCQDJUWNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OCCC(F)(F)F.Cl

Origin of Product

United States

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